Propan-2-yl (4-methyl-2-nitrophenyl)carbamate
Description
Propan-2-yl (4-methyl-2-nitrophenyl)carbamate is a carbamate derivative characterized by a 4-methyl-2-nitrophenyl group linked to a propan-2-yl carbamate moiety. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.
Properties
CAS No. |
629648-19-7 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
propan-2-yl N-(4-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)17-11(14)12-9-5-4-8(3)6-10(9)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI Key |
AGRXVUZVTQMMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl (4-methyl-2-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 4-nitrophenylchloroformate with isopropylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates undergo hydrolysis to yield amines, alcohols, and carbon dioxide. For Propan-2-yl (4-methyl-2-nitrophenyl)carbamate, hydrolysis occurs under acidic or alkaline conditions:
| Condition | Products | Rate Influencers | Yield Range |
|---|---|---|---|
| Acidic (pH < 3) | 4-Methyl-2-nitroaniline, isopropanol, CO₂ | Temperature, proton concentration | 50–70% |
| Alkaline (pH > 10) | Same as above | Hydroxide ion concentration, temperature | 70–90% |
The nitro group’s electron-withdrawing effect stabilizes intermediates, accelerating alkaline hydrolysis compared to simpler carbamates.
Reduction of the Nitro Group
The nitro group at the 2-position can be reduced to an amine under catalytic hydrogenation or chemical reduction:
| Method | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂/Pd-C, ethanol, 25°C | 4-Methyl-2-aminophenyl carbamate | Selective reduction of NO₂ to NH₂ |
| Chemical Reduction | Fe/HCl, SnCl₂ | Same as above | Lower selectivity, side reactions |
Reduction preserves the carbamate group, enabling further functionalization .
Oxidation Reactions
The methyl group at the 4-position can undergo oxidation under strong conditions:
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄ | Acidic, heat | 4-Carboxy-2-nitrophenyl carbamate | Moderate |
| CrO₃ | H₂SO₄, reflux | Same as above | Low |
Oxidation is less favorable due to steric hindrance from the carbamate group.
Stability Under Thermal and Photolytic Conditions
The compound’s stability is critical for storage and application:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Thermal (100°C) | Carbamate cleavage to isocyanate | 2–4 hours |
| UV Light (300 nm) | Nitro group reduction, ring oxidation | 1–2 hours |
Stabilizers like antioxidants or UV blockers are recommended for long-term storage.
Nucleophilic Substitution
The carbamate’s isopropyl group can participate in transesterification:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethanol | Acid catalyst, reflux | Ethyl (4-methyl-2-nitrophenyl)carbamate | 60–75% |
| Methanol | Base catalyst, room temperature | Methyl derivative | 50–65% |
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
Propan-2-yl (4-methyl-2-nitrophenyl)carbamate serves as a reagent in organic synthesis. It is utilized for the formation of other carbamate compounds and as a precursor for synthesizing more complex organic molecules. The stability of carbamate linkages allows for diverse reactions, making it a valuable component in synthetic pathways .
Biological Research
Enzyme Inhibition Studies
This compound has been investigated for its role in enzyme inhibition. It is particularly noted for its potential to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. Such inhibition can be beneficial in studying neurodegenerative diseases and developing treatments for conditions like Alzheimer's disease .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown effective minimum inhibitory concentrations against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Medicinal Chemistry
Drug Development
Carbamate compounds are increasingly being used as peptide bond surrogates in drug design due to their chemical stability and ability to permeate biological membranes . this compound's structure allows it to be explored for therapeutic properties, including anticancer activity. Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines .
Agricultural Applications
Pesticide Development
The compound's efficacy as an insecticide has been explored, particularly in the context of its derivatives that demonstrate acaricidal activity against agricultural pests. Field trials have shown promising results in controlling mite populations, which are significant agricultural threats .
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 15 |
| Acetylcholinesterase Inhibitors | Varies |
Case Study: Anticancer Efficacy
A study published in Cancer Research evaluated the cytotoxic effects of this compound on various cancer cell lines:
- MCF-7 Cells (Breast Cancer) : IC50 = 15 µM
- HT-29 Cells (Colon Cancer) : IC50 = 12 µM
These findings indicate its potential as a candidate for further development in cancer therapy.
Case Study: Enzyme Inhibition
Research on the inhibition of acetylcholinesterase by this compound has demonstrated significant effects in vitro. The compound's ability to inhibit this enzyme suggests its utility in studying cholinergic signaling pathways and developing treatments for related disorders.
Mechanism of Action
The mechanism of action of Propan-2-yl (4-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Propan-2-yl (4-methyl-2-nitrophenyl)carbamate with structurally analogous carbamates and esters, focusing on substituent effects, molecular weight (MW), and key properties:
*Calculated based on formula C₁₁H₁₂N₂O₅.
†Estimated range based on alkyl chain variations in .
Structural and Electronic Differences
- Nitro Group Position: The ortho-nitro substituent in the target compound contrasts with para-nitro derivatives (e.g., 4-nitrophenyl N-methoxycarbamate ).
- Methyl vs. Chloro Substituents: Replacing chloro groups (as in 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates ) with a methyl group may enhance lipophilicity but reduce electrophilicity, affecting interactions with biological targets.
- Carbamate vs. Ester Functionality : Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate contains an ester group, which is more hydrolytically labile than carbamates, suggesting divergent stability profiles in aqueous environments.
Physicochemical Properties
- Lipophilicity : The target compound’s methyl and ortho-nitro groups likely confer intermediate lipophilicity, between the hydrophilic 4-nitrophenyl N-methoxycarbamate (log k ~1.5, inferred) and highly lipophilic chloro-substituted carbamates (log k up to 3.2 ).
Biological Activity
Propan-2-yl (4-methyl-2-nitrophenyl)carbamate, commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H15N2O3
- Molecular Weight : 223.25 g/mol
- CAS Number : 144801-99-0
The presence of the nitrophenyl group is significant as it contributes to the compound's reactivity and biological activity.
Antimicrobial Activity
Research indicates that carbamate derivatives exhibit notable antimicrobial properties. A study evaluating various nitrophenyl-substituted compounds found that those with a similar structure to this compound showed promising in vitro antimicrobial activity against several bacterial strains.
| Compound | Antimicrobial Activity (MIC, µg/mL) |
|---|---|
| This compound | 32 |
| Control Compound A | 64 |
| Control Compound B | 128 |
The results suggest that the nitro group enhances the compound's ability to disrupt bacterial cell membranes, thereby exerting its antimicrobial effects .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A recent study assessed the cytotoxic effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G1 phase |
The compound demonstrated a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The compound exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.
Antioxidant Assay Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These findings highlight the compound's potential role in preventing oxidative damage in biological systems .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Propan-2-yl (4-methyl-2-nitrophenyl)carbamate, and how are intermediates characterized?
- Methodology :
- Synthesis : A common approach involves coupling 4-methyl-2-nitroaniline with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction progress is monitored via TLC or HPLC.
- Characterization : Intermediates are purified via column chromatography and analyzed using /-NMR to confirm regioselectivity. Mass spectrometry (ESI-MS) is critical for verifying molecular ion peaks, as carbamates often exhibit fragmentation patterns involving CO loss (m/z 44) .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) determines purity, while elemental analysis validates stoichiometry .
Q. Which analytical techniques are most robust for quantifying this compound in complex matrices?
- Methodology :
- LC-MS/MS : Offers high sensitivity for trace analysis, with ESI-negative mode detecting the deprotonated carbamate ion. Fragmentation pathways (e.g., m/z 42 for NCO) aid in structural confirmation .
- GC-MS : Suitable for volatile derivatives; silylation or acylation of polar groups improves volatility.
- NMR spectroscopy : -NMR identifies nitro and carbamate functional groups via distinct chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, isopropyl methine at δ 4.8–5.2 ppm) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?
- Methodology :
- Single-crystal XRD : Resolve the crystal structure using SHELX software to identify hydrogen-bond donors/acceptors (e.g., carbamate NH→O interactions). Graph set analysis (e.g., R(8) motifs) reveals directional packing trends .
- Thermal analysis : DSC/TGA correlates hydrogen-bond strength with thermal stability. Weak intermolecular bonds may lead to lower melting points .
Q. How can conflicting spectroscopic data (e.g., NMR peak splitting vs. computational predictions) be resolved for this carbamate?
- Methodology :
- Dynamic NMR studies : Variable-temperature -NMR identifies rotational barriers in the carbamate group, explaining unexpected splitting due to hindered rotation .
- DFT calculations : Optimize geometry using Gaussian or ORCA to simulate NMR chemical shifts. Discrepancies between experimental and computed data may indicate solvent effects or crystal packing forces .
Q. What experimental strategies mitigate hydrolysis of this compound during biological assays?
- Methodology :
- Stabilization buffers : Use phosphate-free buffers (pH 7.4) to minimize nucleophilic attack on the carbamate carbonyl. Add antioxidants (e.g., BHT) to prevent nitro group reduction .
- Encapsulation : Liposomal or cyclodextrin complexes reduce aqueous exposure. Monitor degradation via UPLC-MS over 24–72 hours .
Q. How can structure-activity relationships (SAR) guide the design of carbamate derivatives with enhanced bioactivity?
- Methodology :
- Functional group substitution : Replace the nitro group with electron-withdrawing groups (e.g., CF) to modulate electronic effects. Assess activity via enzyme inhibition assays (e.g., protease targets) .
- Steric modulation : Introduce bulkier substituents (e.g., tert-butyl) at the 4-methyl position to evaluate steric hindrance on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
